molecular formula C10H5Cl3N2O B15089309 3-Chloro-6-(2,4-dichloro-phenoxy)-pyridazine CAS No. 17285-04-0

3-Chloro-6-(2,4-dichloro-phenoxy)-pyridazine

Cat. No.: B15089309
CAS No.: 17285-04-0
M. Wt: 275.5 g/mol
InChI Key: ROKFZANCQJEGQA-UHFFFAOYSA-N
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Description

3-Chloro-6-(2,4-dichloro-phenoxy)-pyridazine is a chemical compound that belongs to the class of pyridazines It is characterized by the presence of a pyridazine ring substituted with a 3-chloro group and a 2,4-dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2,4-dichloro-phenoxy)-pyridazine typically involves the reaction of 3-chloropyridazine with 2,4-dichlorophenol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2,4-dichloro-phenoxy)-pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like DMF or DMSO.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in the formation of various oxidized or reduced species.

Scientific Research Applications

3-Chloro-6-(2,4-dichloro-phenoxy)-pyridazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2,4-dichloro-phenoxy)-pyridazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-(2,4-dichlorophenoxy)phenol: This compound is structurally similar but contains a phenol group instead of a pyridazine ring.

    2,4,4’-Trichloro-2’-hydroxydiphenyl ether: Another related compound with similar chlorine substitutions.

Uniqueness

3-Chloro-6-(2,4-dichloro-phenoxy)-pyridazine is unique due to its specific substitution pattern and the presence of both a pyridazine ring and a dichlorophenoxy group. This combination of structural features may confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

CAS No.

17285-04-0

Molecular Formula

C10H5Cl3N2O

Molecular Weight

275.5 g/mol

IUPAC Name

3-chloro-6-(2,4-dichlorophenoxy)pyridazine

InChI

InChI=1S/C10H5Cl3N2O/c11-6-1-2-8(7(12)5-6)16-10-4-3-9(13)14-15-10/h1-5H

InChI Key

ROKFZANCQJEGQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OC2=NN=C(C=C2)Cl

Origin of Product

United States

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